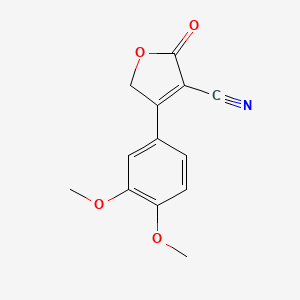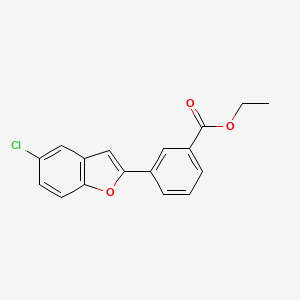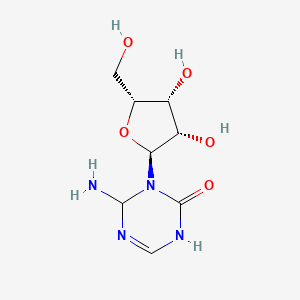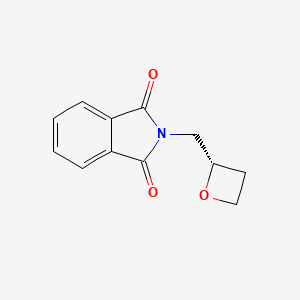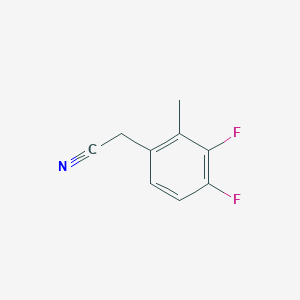![molecular formula C16H9F2N3 B13891974 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that features a pyrazole ring fused to an isoquinoline structure, with a 2,6-difluorophenyl group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization with an appropriate isoquinoline derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions: 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium methoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyrazoloisoquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
類似化合物との比較
- 5-(2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine
- 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-b]quinoline
- 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]pyridine
Uniqueness: 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline is unique due to its specific structural features, such as the fused pyrazole and isoquinoline rings and the presence of the 2,6-difluorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H9F2N3 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC名 |
5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H9F2N3/c17-11-6-3-7-12(18)14(11)16-10-5-2-1-4-9(10)15-13(20-16)8-19-21-15/h1-8H,(H,19,21) |
InChIキー |
GZFMOLQHCGDVDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=NN3)N=C2C4=C(C=CC=C4F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)
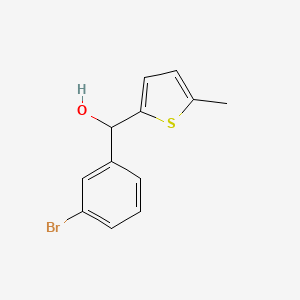
![4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)
![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
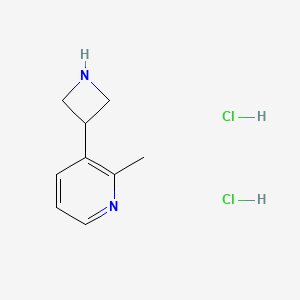
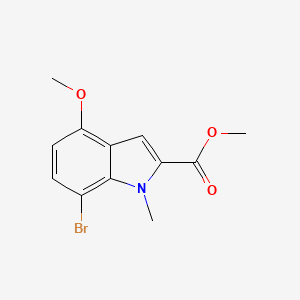
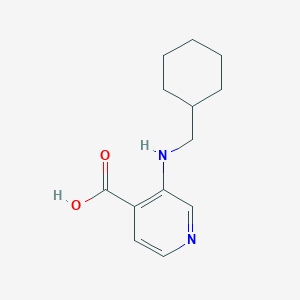
![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)
